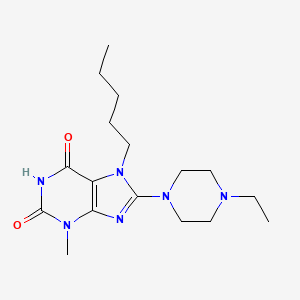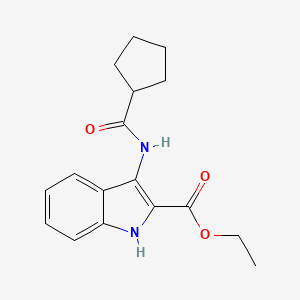![molecular formula C13H18N4O3S B2575014 N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-76-6](/img/structure/B2575014.png)
N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . Pyrimidines are key components of biological molecules like DNA and RNA . The compound also has a thiazole ring, another type of heterocyclic compound that contains both sulfur and nitrogen in the ring . The presence of these functional groups suggests that this compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and thiazole rings, along with various substituents including a diethylaminoethyl group and a carboxamide group . These groups could potentially participate in various chemical reactions and could influence the compound’s physical and chemical properties.
Chemical Reactions Analysis
As a complex organic molecule, “this compound” could potentially undergo a variety of chemical reactions. The pyrimidine and thiazole rings could participate in electrophilic substitution reactions, while the amine and carboxamide groups could be involved in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the potentially charged diethylaminoethyl group could impact its solubility in various solvents . The aromatic rings could contribute to its UV-visible absorption spectrum .
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of thiazolopyrimidine derivatives involves various chemical reactions that yield compounds with potential biological activities. For instance, one study detailed the synthesis of thiazolopyrimidine hydrochlorides via the reaction of tetrahydropyrimidine carboxamides with ethyl chloroacetate, some of which exhibited antimicrobial properties (Gein et al., 2015). Another approach involved the preparation of thiazolopyrimidines through reactions that lead to compounds used in allergy medications and antimicrobial studies, as elucidated using NMR and IR spectroscopy (Moradivalikboni et al., 2014).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of thiazolopyrimidine derivatives. The antimicrobial activity is attributed to the structural features of these compounds, with some demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011).
Structural Analysis and Modifications
The structural modifications and analysis of thiazolopyrimidines provide insights into their conformational features and supramolecular aggregation. Studies have shown that varying substituents on the thiazolopyrimidine scaffold can lead to significant differences in intermolecular interaction patterns, influencing their chemical and biological properties (Nagarajaiah & Begum, 2014).
将来の方向性
The potential biological activities of pyrimidine derivatives suggest that “N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” could be an interesting target for future research . Further studies could explore its synthesis, physical and chemical properties, and potential biological activities.
作用機序
It’s worth noting that compounds with similar structures, such as thiazolo[3,2-a]pyrimidines and indole derivatives, have been found to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory activities . They are considered promising scaffolds for the design of new medicines . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-3-16(4-2)6-5-14-10(18)9-11(19)15-13-17(12(9)20)7-8-21-13/h7-8,19H,3-6H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECAMHQAWJSGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

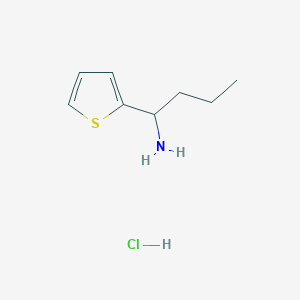
![Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate](/img/structure/B2574934.png)
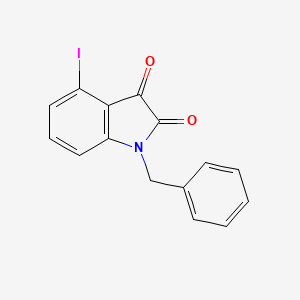
![1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2574936.png)
![N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/no-structure.png)
![4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2574939.png)
![4-(4-Propan-2-yloxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2574942.png)
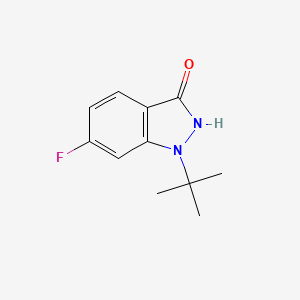
![8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574946.png)
![3,8-Bis(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2574947.png)
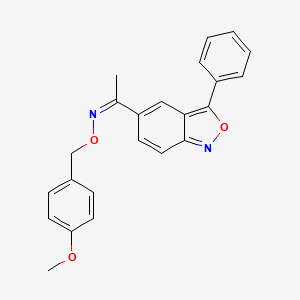
![(3R,8Ar)-3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2574951.png)
